molecular formula C13H16N4O B14314883 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine CAS No. 113512-19-9

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B14314883
CAS No.: 113512-19-9
M. Wt: 244.29 g/mol
InChI Key: SRYOSRABCMAHOE-UHFFFAOYSA-N
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Description

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . Another method involves a ZnCl₂-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could produce various reduced derivatives of the parent compound.

Scientific Research Applications

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy group enhances its potential as a neuroprotective and anti-inflammatory agent compared to other similar compounds.

Properties

CAS No.

113512-19-9

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

6-ethyl-5-(4-methoxyphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4O/c1-3-10-11(12(14)17-13(15)16-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H4,14,15,16,17)

InChI Key

SRYOSRABCMAHOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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